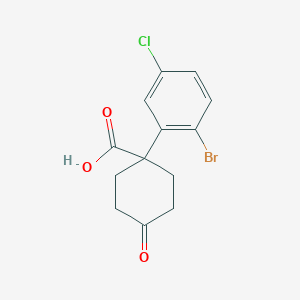
1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylic Acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a cyclohexane ring with a carboxylic acid and ketone group. The unique structure of this compound makes it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a phenyl ring, followed by the introduction of a cyclohexane ring through a series of reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or convert ketones to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms and functional groups allows the compound to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromo-5-chlorophenyl)acetic acid: This compound shares a similar phenyl ring structure with bromine and chlorine atoms but differs in the presence of an acetic acid group instead of a cyclohexane ring.
2-Bromo-5-chlorophenylboronic acid: Another related compound with a boronic acid group, used in different chemical applications.
Uniqueness
1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylic Acid is unique due to its combination of a cyclohexane ring with a carboxylic acid and ketone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C13H12BrClO3 |
|---|---|
Peso molecular |
331.59 g/mol |
Nombre IUPAC |
1-(2-bromo-5-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H12BrClO3/c14-11-2-1-8(15)7-10(11)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18) |
Clave InChI |
LSAVMDAFHZLHGX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1=O)(C2=C(C=CC(=C2)Cl)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


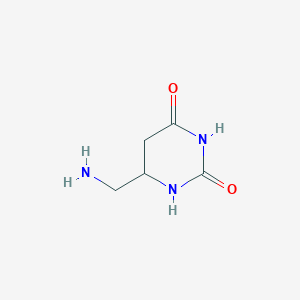

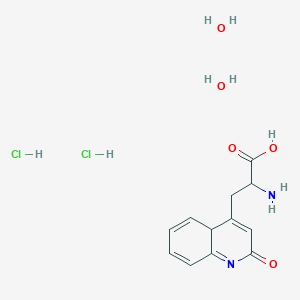
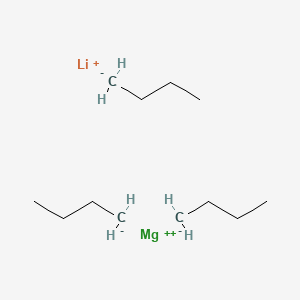
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)
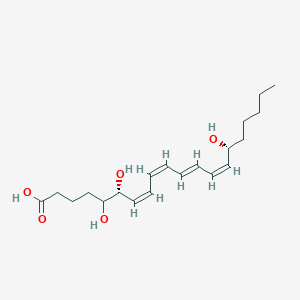
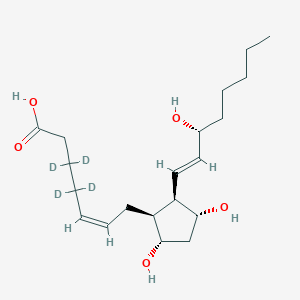
![disodium;2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B12337588.png)
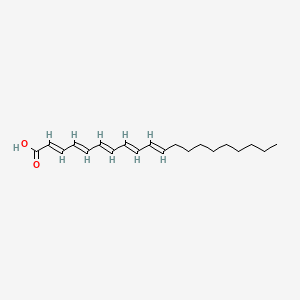
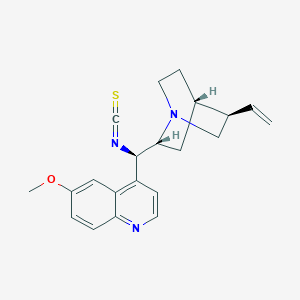
![Ethyl 2-(4'-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12337599.png)
![[2,2,3,3,3-Pentafluoro-1,1-bis(trifluoromethyl)propyl] 2-fluoroprop-2-enoate](/img/structure/B12337603.png)
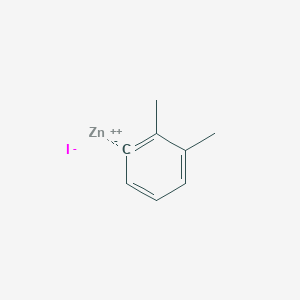
![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-5-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B12337615.png)
